molecular formula C6H13N B156881 (R)-2-Methylpiperidine CAS No. 1722-95-8

(R)-2-Methylpiperidine

Cat. No. B156881
Key on ui cas rn: 1722-95-8
M. Wt: 99.17 g/mol
InChI Key: NNWUEBIEOFQMSS-ZCFIWIBFSA-N
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Patent
US08202865B2

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Clontech 01072, 25 g; 117.28 mmol; 1 eq.) and 2-methylpiperidine (41.54 mL; 351.84 mmol; 3 eq.) in DMF (100 mL) was heated to 50° C. for 2 hours The reaction was cooled to RT and diluted with water (100 mL), extracted with EtOAc, dried over MgSO4 and concentrated giving a yellow oil. The residue was taken up in THF (250 mL) and lithium hydroxide (14.04 g; 586.41 mmol; 5 eq.) was added followed by water (250 mL). The reaction mixture was stirred at RT for 2 days. After evaporation of THF, the solution was diluted with water and washed with Et2O. The aqueous layer was acidified to pH 5 with AcOH, extracted with Et2O, dried over MgSO4 and concentrated affording the title compound as a yellow solid (24.81 g, 80%). 1H NMR (DMSO-d6, 300 MHz) δ 13.09 (br s, 1H), 8.23-8.22 (d, J=2.14 Hz, 1H), 8.04-8.01 (dd, J=8.72 Hz, 2.19 Hz, 1H), 7.44-7.41 (d, J=8.94 Hz, 1H), 3.63-3.61 (m, 1H), 3.22-3.18 (m, 1H), 2.89-2.85 (m, 1H), 1.78-1.44 (m, 6H), 1.06-1.04 (d, J=6.65 Hz, 3H). LC/MS (Method B): 265.2 (M+H)+; 263.2 (M+H)−. HPLC (Method A) Rt 3.96 min (Purity: 97.9%)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
41.54 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.04 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[CH3:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][NH:18]1.[OH-].[Li+]>CN(C=O)C.O.C1COCC1>[CH3:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][N:18]1[C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
41.54 mL
Type
reactant
Smiles
CC1NCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14.04 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
giving a yellow oil
CUSTOM
Type
CUSTOM
Details
After evaporation of THF
ADDITION
Type
ADDITION
Details
the solution was diluted with water
WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1N(CCCC1)C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.81 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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